molecular formula C22H14ClN3S3 B2848636 5-[(4-chlorophenyl)sulfanyl]-4-phenyl-2-[5-(thiophen-2-yl)-1H-pyrazol-1-yl]-1,3-thiazole CAS No. 956372-19-3

5-[(4-chlorophenyl)sulfanyl]-4-phenyl-2-[5-(thiophen-2-yl)-1H-pyrazol-1-yl]-1,3-thiazole

Cat. No.: B2848636
CAS No.: 956372-19-3
M. Wt: 452.01
InChI Key: LHISYYSJDFPTIV-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfanyl]-4-phenyl-2-[5-(thiophen-2-yl)-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)sulfanyl]-4-phenyl-2-[5-(thiophen-2-yl)-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzenethiol.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.

    Coupling Reactions: The final compound can be obtained by coupling the thiazole and pyrazole intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)sulfanyl]-4-phenyl-2-[5-(thiophen-2-yl)-1H-pyrazol-1-yl]-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)sulfanyl]-4-phenyl-2-[5-(thiophen-2-yl)-1H-pyrazol-1-yl]-1,3-thiazole would depend on its specific application. For example, if it is used as a drug, its mechanism of action would involve interactions with molecular targets such as enzymes, receptors, or ion channels. The compound may modulate specific pathways to exert its effects, such as inhibiting enzyme activity or blocking receptor binding.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromophenyl)sulfanyl-4-phenyl-2-(5-thiophen-2-ylpyrazol-1-yl)-1,3-thiazole: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    5-(4-Methylphenyl)sulfanyl-4-phenyl-2-(5-thiophen-2-ylpyrazol-1-yl)-1,3-thiazole: Similar structure with a methylphenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of 5-[(4-chlorophenyl)sulfanyl]-4-phenyl-2-[5-(thiophen-2-yl)-1H-pyrazol-1-yl]-1,3-thiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group may impart unique electronic and steric properties, making it distinct from other similar compounds.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-4-phenyl-2-(5-thiophen-2-ylpyrazol-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3S3/c23-16-8-10-17(11-9-16)28-21-20(15-5-2-1-3-6-15)25-22(29-21)26-18(12-13-24-26)19-7-4-14-27-19/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHISYYSJDFPTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N3C(=CC=N3)C4=CC=CS4)SC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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